OSS_128167

Description

Properties

IUPAC Name |

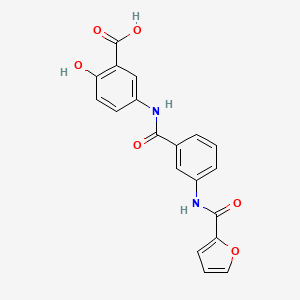

5-[[3-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O6/c22-15-7-6-13(10-14(15)19(25)26)20-17(23)11-3-1-4-12(9-11)21-18(24)16-5-2-8-27-16/h1-10,22H,(H,20,23)(H,21,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJWLEGCECXGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of OSS_128167 on SIRT6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase that has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation. Its dysregulation is implicated in a variety of diseases, making it a compelling target for therapeutic intervention. OSS_128167 has been identified as a selective inhibitor of SIRT6. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on SIRT6 and the downstream cellular consequences. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the affected signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to SIRT6 and its Inhibition by this compound

SIRT6 is a member of the sirtuin family of enzymes that play a crucial role in cellular homeostasis. It primarily functions as a histone deacetylase, with a particular affinity for acetylated histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac). By removing these acetyl groups, SIRT6 modulates chromatin structure and gene expression, thereby influencing a wide array of cellular functions.

This compound is a small molecule that has been identified as a potent and selective inhibitor of SIRT6.[1][2] Its ability to specifically target SIRT6 over other sirtuin family members, such as SIRT1 and SIRT2, makes it a valuable tool for studying the biological roles of SIRT6 and a promising lead compound for the development of novel therapeutics.[2][3]

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound against SIRT6 and its selectivity over other sirtuins have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Sirtuin Isoform | IC50 (μM) | Selectivity (fold vs. SIRT6) |

| SIRT6 | 89 | - |

| SIRT1 | 1578 | ~17.7 |

| SIRT2 | 751 | ~8.4 |

Table 1: Inhibitory activity of this compound against SIRT1, SIRT2, and SIRT6. Data sourced from multiple independent findings.[3][4]

Mechanism of Action: How this compound Inhibits SIRT6

This compound functions as a competitive inhibitor of SIRT6. While a co-crystal structure of this compound bound to SIRT6 is not publicly available, in silico modeling and structure-activity relationship studies from its discovery suggest that it likely binds to the active site of SIRT6, competing with the acetylated substrate.[1][5] This binding prevents the catalytic deacetylation of SIRT6's target proteins.

The primary and most well-documented downstream effect of SIRT6 inhibition by this compound is the hyperacetylation of its histone substrates, most notably H3K9.[2][4] This increase in histone acetylation leads to a more open chromatin structure, altering the expression of SIRT6-regulated genes.

Cellular Effects of SIRT6 Inhibition by this compound

The inhibition of SIRT6 by this compound triggers a cascade of cellular events, primarily through the modulation of key signaling pathways.

Upregulation of Glucose Metabolism

One of the key consequences of SIRT6 inhibition is the upregulation of glucose uptake and glycolysis.[6] This is primarily achieved through the increased expression of Glucose Transporter 1 (GLUT1).[4] SIRT6 normally represses the expression of glycolytic genes. By inhibiting SIRT6, this compound lifts this repression, leading to enhanced glucose metabolism.[6]

Modulation of NF-κB Signaling

SIRT6 is a known negative regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] SIRT6 can deacetylate the RelA/p65 subunit of NF-κB, leading to its inactivation and the suppression of inflammatory gene expression.[7] Inhibition of SIRT6 by this compound is therefore expected to enhance NF-κB signaling, although the full extent of this modulation is an active area of research.

Impact on the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Emerging evidence suggests a complex interplay between SIRT6 and this pathway. Some studies indicate that SIRT6 can negatively regulate Akt signaling at the chromatin level.[9][10] Therefore, inhibition of SIRT6 with this compound may lead to the activation of the PI3K/Akt pathway in certain cellular contexts.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro SIRT6 Inhibition Assay (Fluorometric Method)

This protocol describes a common method to determine the IC50 of an inhibitor against SIRT6 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT6 enzyme

-

SIRT6 fluorogenic substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (or other test compounds) dissolved in DMSO

-

Developer solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

SIRT6 enzyme (at a final concentration optimized for linear reaction kinetics)

-

This compound dilution or DMSO (for control wells)

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding a mixture of the SIRT6 fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes), protected from light.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-400 nm and emission at 450-505 nm, depending on the substrate).

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[11][12][13][14]

Western Blot Analysis of H3K9 Acetylation

This protocol details the detection of changes in H3K9 acetylation in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., BxPC-3)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-H3K9 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 18-24 hours).[3]

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[15][16]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[15][16]

-

Quantify the band intensities to determine the relative change in H3K9 acetylation.

Glucose Uptake Assay

This protocol outlines a method to measure the effect of this compound on cellular glucose uptake.

Materials:

-

Cell line of interest

-

This compound

-

Glucose-free culture medium

-

Fluorescently-labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxy-D-glucose

-

Insulin (optional, for studying insulin-stimulated uptake)

-

PBS

-

Fluorescence microplate reader or scintillation counter

Procedure:

-

Seed cells in a multi-well plate.

-

Treat the cells with this compound or DMSO for the desired duration.

-

Wash the cells with PBS and incubate them in glucose-free medium for a short period to starve them of glucose.

-

Add the fluorescent or radiolabeled glucose analog to the cells and incubate for a defined time (e.g., 15-30 minutes).[17][18][19]

-

Stop the uptake by washing the cells with ice-cold PBS.

-

Lyse the cells.

-

Measure the fluorescence or radioactivity in the cell lysates.[17][18][19]

-

Normalize the glucose uptake to the total protein content of each sample.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Figure 1: Direct inhibitory action of this compound on SIRT6 and its immediate downstream consequences.

Figure 2: Modulation of NF-κB and PI3K/Akt signaling pathways by SIRT6 inhibition.

Figure 3: A typical experimental workflow for characterizing the mechanism of action of this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of SIRT6 biology and a promising scaffold for the development of therapeutic agents. Its mechanism of action is centered on the direct inhibition of SIRT6's deacetylase activity, leading to the hyperacetylation of its substrates and subsequent modulation of gene expression. The downstream consequences of SIRT6 inhibition are multifaceted, impacting cellular metabolism and key signaling pathways such as NF-κB and PI3K/Akt. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate the roles of SIRT6 and the therapeutic potential of its inhibitors. Further research, including structural studies of the this compound-SIRT6 complex, will undoubtedly provide deeper insights into its precise mechanism of inhibition and facilitate the design of next-generation SIRT6-targeting drugs.

References

- 1. SIRT6 through PI3K/Akt/mTOR signaling pathway to enhance radiosensitivity of non-Small cell lung cancer and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complex role of SIRT6 in NF-κB pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. Regulation of Akt signaling by Sirtuins: Its implication in cardiac hypertrophy and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. abcam.com [abcam.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. abcam.cn [abcam.cn]

- 16. Western Blot Protocol | Proteintech Group [ptglab.com]

- 17. SIRT6 Deficiency Results in Severe Hypoglycemia by Enhancing Both Basal and Insulin-stimulated Glucose Uptake in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NAD+-dependent Sirtuin 1 and 6 Proteins Coordinate a Switch from Glucose to Fatty Acid Oxidation during the Acute Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glucose uptake capacity assay Glucose Uptake Assay Kit-Green Dojindo [dojindo.com]

OSS_128167: A Comprehensive Technical Guide to its Cellular Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSS_128167 is a potent and selective small-molecule inhibitor of Sirtuin 6 (SIRT6), a member of the NAD+-dependent protein deacetylase family.[1][2] SIRT6 plays a crucial role in a multitude of cellular processes, including DNA repair, metabolism, inflammation, and tumorigenesis.[3][4][5] This technical guide provides an in-depth overview of the cellular functions of this compound, focusing on its mechanism of action, impact on signaling pathways, and its potential as a therapeutic agent. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for the scientific community.

Introduction to this compound and its Target: SIRT6

Sirtuins (SIRTs) are a family of seven (SIRT1-7) highly conserved NAD+-dependent deacetylases that regulate a wide array of biological pathways.[3][6] SIRT6, a nuclear sirtuin, is a key regulator of chromatin dynamics and gene expression through its deacetylation of histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56).[3][7] This enzymatic activity is linked to telomere maintenance, genome stability, and the regulation of metabolic and inflammatory processes.[3] Given its central role in cellular homeostasis, SIRT6 has emerged as a promising therapeutic target for various diseases, including cancer, metabolic disorders, and viral infections.[5]

This compound has been identified as a specific inhibitor of SIRT6, demonstrating selectivity over other sirtuin isoforms, particularly SIRT1 and SIRT2.[1][8] Its ability to modulate SIRT6 activity provides a powerful tool for investigating the physiological roles of this enzyme and for developing novel therapeutic strategies.

Quantitative Data: Inhibitory Activity and Cellular Effects

The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Sirtuin Isoforms

| Target | IC50 (μM) | Reference(s) |

| SIRT6 | 89 | [1][2][8] |

| SIRT1 | 1578 | [1][2][8] |

| SIRT2 | 751 | [1][2][8] |

Table 2: Cellular Activity of this compound in Various Experimental Models

| Cell Line | Concentration (μM) | Incubation Time | Observed Effect(s) | Reference(s) |

| BxPC3 | 100 | 0-24 hours | Increased H3K9 acetylation, Increased GLUT-1 expression | [1][8] |

| BxPC3 | 100 | 18 hours | Blunted phorbol myristate acetate (PMA)-induced TNF-α secretion | [1] |

| HepG2.2.15 & HepG2-NTCP | 100 | 96 hours | Decreased HBV core DNA and 3.5-Kb RNA levels; Inhibited HBsAg and HBeAg secretion | [1] |

| Multiple Myeloma (NCI-H929, LR-5, Dox40) | 200 | Not Specified | Induced chemosensitization | [1] |

| Diffuse Large B-cell Lymphoma (DLBCL) | 100 | Not Specified | Decreased cell proliferation, induced apoptosis, blocked cell cycle | [9] |

Mechanism of Action and Impact on Signaling Pathways

This compound exerts its cellular effects primarily through the inhibition of SIRT6's deacetylase activity. This leads to a cascade of downstream events, impacting multiple signaling pathways.

Epigenetic Regulation: Histone Acetylation

By inhibiting SIRT6, this compound prevents the deacetylation of histone H3, leading to an increase in H3K9 acetylation.[1][8] This epigenetic modification is associated with a more open chromatin structure, facilitating the transcription of target genes.

Metabolic Reprogramming

A key consequence of SIRT6 inhibition by this compound is the upregulation of glucose transporter 1 (GLUT-1) expression.[5][8] This leads to increased glucose uptake by cells, a hallmark of metabolic reprogramming.[1][5] This effect is particularly relevant in the context of cancer, where altered glucose metabolism is a critical feature.

Downregulation of the PI3K/Akt/mTOR Signaling Pathway

In the context of diffuse large B-cell lymphoma (DLBCL), this compound has been shown to exert its anti-tumor effects by downregulating the PI3K/Akt/mTOR signaling pathway.[6][9] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

Caption: this compound inhibits SIRT6, leading to downregulation of the PI3K/Akt/mTOR pathway.

Anti-Hepatitis B Virus (HBV) Activity

This compound has demonstrated significant anti-HBV activity by restricting viral transcription and replication.[1][4] This effect is mediated through the targeting of the transcription factor Peroxisome Proliferator-Activated Receptor α (PPARα).[4]

Caption: this compound inhibits SIRT6, impacting PPARα and reducing HBV transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's functions.

Cell Culture and Treatment

-

Cell Lines: BxPC3 (pancreatic cancer), HepG2.2.15 and HepG2-NTCP (hepatocellular carcinoma, HBV-positive), NCI-H929, LR-5, and Dox40 (multiple myeloma), and various DLBCL cell lines have been utilized.[1][8][9]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

This compound Preparation and Application: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For cell treatment, the stock solution is diluted in culture medium to the desired final concentration (e.g., 100 µM).[1][8] A vehicle control (DMSO) is run in parallel.

Immunoblotting for Protein Expression

-

Objective: To detect changes in protein levels, such as H3K9 acetylation and GLUT-1 expression.

-

Procedure:

-

Cells are plated and allowed to adhere.

-

Cells are treated with this compound or vehicle control for the specified duration.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., anti-acetyl-H3K9, anti-GLUT-1, anti-total H3).

-

The membrane is washed and incubated with a corresponding secondary antibody.

-

Protein bands are visualized using a chemiluminescence detection system.[8]

-

In Vitro Kinase/Deacetylase Assays

-

Objective: To determine the IC50 values of this compound against SIRT6, SIRT1, and SIRT2.

-

Procedure:

-

Recombinant human SIRT1, SIRT2, and SIRT6 enzymes are used.

-

A fluorescently labeled acetylated peptide substrate is incubated with the respective sirtuin enzyme in the presence of NAD+.

-

The reaction is initiated and allowed to proceed for a set time at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.

-

The fluorescence is measured using a plate reader.

-

Assays are performed with a range of this compound concentrations to determine the dose-dependent inhibition and calculate the IC50 value.

-

Caption: A generalized workflow for in vitro characterization of this compound.

Therapeutic Potential and Future Directions

The selective inhibition of SIRT6 by this compound presents a promising avenue for therapeutic intervention in a range of diseases.

-

Oncology: By inducing metabolic reprogramming, inhibiting cell proliferation, and sensitizing cancer cells to chemotherapy, this compound holds potential as an anti-cancer agent, particularly in malignancies like DLBCL and multiple myeloma.[1][6][9]

-

Infectious Diseases: The ability of this compound to suppress HBV replication suggests its utility as a novel antiviral therapy.[1][4]

-

Inflammatory and Metabolic Disorders: While some studies suggest a protective role for SIRT6, making its inhibition potentially detrimental in conditions like diabetic cardiomyopathy, the context-dependent functions of SIRT6 warrant further investigation.[3] The pro-inflammatory and pro-oxidative stress effects observed with this compound in certain models highlight the need for careful consideration of its therapeutic window and potential side effects.[3]

Future research should focus on elucidating the full spectrum of SIRT6's functions in different cellular and disease contexts. The development of more potent and specific SIRT6 inhibitors, inspired by the chemical scaffold of this compound, could lead to the generation of novel therapeutics with improved efficacy and safety profiles. In vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound and its analogs.

Conclusion

This compound is a valuable pharmacological tool for dissecting the complex biology of SIRT6. Its selective inhibitory activity has unveiled critical roles for SIRT6 in cancer, viral infections, and metabolism. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting SIRT6 with specific inhibitors like this compound. Continued investigation into the nuanced functions of SIRT6 will undoubtedly pave the way for innovative treatments for a variety of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Sirtuin | HBV | TargetMol [targetmol.com]

- 3. SIRT6-specific inhibitor OSS-128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]

- 7. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. ashpublications.org [ashpublications.org]

discovery and development of OSS_128167

An In-Depth Technical Guide to the Discovery and Development of OSS_128167

Introduction

This compound is a selective small-molecule inhibitor of Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, inflammation, and genome stability.[1][2][3] Identified through in silico screening, this compound has emerged as a valuable chemical probe for studying SIRT6 biology and as a potential starting point for the development of therapeutic agents for a range of diseases, including cancer and viral infections.[2][3][4] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery

This compound was identified as the first selective inhibitor of SIRT6 through a computerized, in silico screening process.[3][4] This computational approach allowed for the virtual screening of a large library of small molecules to identify compounds with the potential to bind to and inhibit the enzymatic activity of SIRT6. The most promising candidates from this screening were then synthesized and evaluated in biochemical and cell-based assays, leading to the identification of this compound as a lead compound with significant selectivity for SIRT6 over other sirtuin isoforms, particularly SIRT1 and SIRT2.[3]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the deacetylase activity of SIRT6.[5][6][7] Sirtuins, including SIRT6, are Class III histone deacetylases (HDACs) that remove acetyl groups from lysine residues on both histone and non-histone proteins.[4] SIRT6 is known to specifically deacetylate histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56).[1] By inhibiting SIRT6, this compound leads to an increase in the acetylation of its target proteins, most notably H3K9.[5][6][8][9] This modulation of histone acetylation alters chromatin structure and regulates the expression of various genes involved in metabolism, inflammation, and cell survival.[2][4]

Quantitative Data: Inhibitory Activity

The selectivity of this compound is a key feature, with its inhibitory activity being significantly higher for SIRT6 compared to other sirtuins. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (μM) |

| SIRT6 | 89[5][6][7] |

| SIRT1 | 1578[5][6][7] |

| SIRT2 | 751[5][6][7] |

Signaling Pathways and Biological Effects

The inhibition of SIRT6 by this compound modulates several key signaling pathways, leading to a range of biological outcomes.

1. Metabolic Regulation: this compound has been shown to increase the expression of Glucose Transporter 1 (GLUT-1) and enhance glucose uptake in cells.[3][6][8] This is consistent with the known role of SIRT6 in the transcriptional control of metabolism.

Caption: this compound inhibits SIRT6, increasing H3K9ac and GLUT-1 expression.

2. Anti-Inflammatory Effects: this compound can reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) induced by phorbol myristate acetate (PMA) in cancer cells.[3][6][8] This suggests a role for SIRT6 in inflammatory signaling.

Caption: this compound blocks the pathway leading to TNF-α secretion.

3. Anti-Cancer Activity: In Diffuse Large B-cell Lymphoma (DLBCL), inhibition of SIRT6 by this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway, leading to anti-lymphoma effects and inhibition of tumor growth in xenograft models.[4] It also sensitizes multiple myeloma cells to chemotherapeutic agents.[6][8]

Caption: this compound inhibits SIRT6, suppressing pro-survival PI3K/Akt/mTOR signaling.

4. Anti-Hepatitis B Virus (HBV) Activity: this compound restricts Hepatitis B Virus (HBV) transcription and replication.[2][6] It has been shown to decrease levels of HBV core DNA and 3.5-Kb RNA both in vitro and in HBV transgenic mice.[2][6][8] The mechanism involves targeting the transcription factor Peroxisome Proliferator-Activated Receptors α (PPARα).[6]

References

- 1. SIRT6-specific inhibitor OSS-128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Sirtuin | HBV | TargetMol [targetmol.com]

- 8. abmole.com [abmole.com]

- 9. researchgate.net [researchgate.net]

The Role of OSS_128167 in Accelerating Cellular Aging and Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible growth arrest, is a fundamental hallmark of aging and a contributing factor to a host of age-related pathologies. Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase, has emerged as a critical regulator of longevity and cellular homeostasis, playing pivotal roles in DNA repair, telomere maintenance, and metabolic control. Consequently, the inhibition of SIRT6 presents a valuable pharmacological tool to probe the mechanisms of cellular aging and to induce a senescent phenotype for in vitro and in vivo studies. This technical guide provides an in-depth overview of OSS_128167, a selective inhibitor of SIRT6, and its role in promoting cellular aging and senescence. We will explore its mechanism of action, detail experimental protocols for its use, and present expected quantitative outcomes and key signaling pathways involved.

Introduction to this compound and SIRT6

This compound is a potent and selective small molecule inhibitor of Sirtuin 6 (SIRT6).[1][2] SIRT6 is a nuclear protein that deacetylates histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), thereby playing a crucial role in gene silencing, DNA repair, and genomic stability.[3][4][5][6] By inhibiting the deacetylase activity of SIRT6, this compound effectively promotes a cellular state that mimics aspects of accelerated aging, making it a valuable tool for geroscience research.

The multifaceted role of SIRT6 in delaying the onset of aging is well-documented. It is critically involved in:

-

DNA Damage Repair: SIRT6 is recruited to sites of DNA double-strand breaks (DSBs) and facilitates their repair through both non-homologous end joining (NHEJ) and homologous recombination (HR).[1][7]

-

Telomere Maintenance: SIRT6 helps maintain the integrity of telomeres, the protective caps at the ends of chromosomes, by deacetylating H3K9ac and promoting a heterochromatic state, thus preventing telomere dysfunction and replicative senescence.[3][4]

-

Metabolic Homeostasis: SIRT6 regulates glucose and lipid metabolism, contributing to overall metabolic health, which is closely intertwined with the aging process.[7]

-

Inflammation: SIRT6 suppresses the expression of pro-inflammatory genes by inhibiting the NF-κB signaling pathway, thereby mitigating the chronic low-grade inflammation associated with aging (inflammaging).[3][7]

Inhibition of these protective functions by this compound is therefore hypothesized to accelerate the accumulation of cellular damage and drive cells into a senescent state.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of SIRT6, binding to the enzyme and preventing it from deacetylating its target substrates. The primary and most well-characterized downstream effect of this compound is the hyperacetylation of H3K9 and H3K56.[1][3] This leads to a more open chromatin structure, altering gene expression profiles and impairing critical cellular processes that rely on SIRT6 activity.

The key molecular consequences of SIRT6 inhibition by this compound that contribute to cellular senescence are:

-

Impaired DNA Damage Response: Increased H3K9 and H3K56 acetylation at DNA break sites hinders the recruitment of DNA repair factors, leading to the accumulation of unrepaired DNA damage, a potent trigger of senescence.

-

Telomere Dysfunction: De-repression of telomeric and subtelomeric regions due to histone hyperacetylation can lead to telomere instability and shortening, ultimately inducing replicative senescence.[3][4]

-

Induction of Pro-inflammatory Genes: Relief of SIRT6-mediated repression of the NF-κB pathway results in the upregulation of pro-inflammatory cytokines and chemokines, a key component of the Senescence-Associated Secretory Phenotype (SASP).[3]

Quantitative Data on this compound-Induced Senescence

The following tables summarize the expected quantitative outcomes of treating normal human fibroblasts with this compound to induce a senescent phenotype. These are representative data based on the known functions of SIRT6 and the expected effects of its inhibition.

Table 1: Senescence Marker Expression

| Marker | Control (Vehicle) | This compound (100 µM, 10 days) | Fold Change |

| SA-β-gal Positive Cells (%) | ~5% | ~60% | 12 |

| p16INK4a Positive Cells (%) | ~8% | ~55% | 6.9 |

| p21CIP1 Positive Cells (%) | ~10% | ~65% | 6.5 |

| γ-H2AX Foci per Cell | ~2 | ~15 | 7.5 |

Table 2: Senescence-Associated Secretory Phenotype (SASP) Factor Secretion (pg/mL)

| SASP Factor | Control (Vehicle) | This compound (100 µM, 10 days) | Fold Change |

| IL-6 | 50 | 500 | 10 |

| IL-8 | 100 | 800 | 8 |

| MMP-3 | 20 | 250 | 12.5 |

| MCP-1 | 30 | 300 | 10 |

Table 3: Telomere Length Analysis

| Parameter | Control (Vehicle) | This compound (100 µM, 20 passages) | Change |

| Average Telomere Length (kb) | 8.5 | 6.0 | -2.5 kb |

| Percentage of Short Telomeres (<3 kb) | 5% | 25% | +20% |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in inducing cellular senescence.

Induction of Senescence with this compound

Objective: To induce a senescent phenotype in primary human fibroblasts using this compound.

Materials:

-

Primary human fibroblasts (e.g., IMR-90, WI-38)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (Selleck Chemicals, Cat. No. S8627)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture plates (6-well, 96-well)

Procedure:

-

Culture primary human fibroblasts in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Seed fibroblasts at a density of 5 x 10^4 cells/well in 6-well plates.

-

Allow cells to adhere for 24 hours.

-

Treat cells with the desired concentration of this compound (e.g., 10-100 µM) or vehicle (DMSO) as a control. The final DMSO concentration should not exceed 0.1%.

-

Replace the medium with fresh medium containing this compound or vehicle every 2-3 days.

-

Continue the treatment for the desired duration (e.g., 7-14 days) to allow for the development of a stable senescent phenotype.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Objective: To detect the activity of senescence-associated β-galactosidase, a widely used biomarker of senescent cells.

Materials:

-

Senescence β-Galactosidase Staining Kit (Cell Signaling Technology, Cat. No. 9860) or individual reagents.

-

Phosphate-buffered saline (PBS)

-

Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

Procedure:

-

After this compound treatment, wash the cells twice with PBS.

-

Fix the cells with fixation solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the staining solution to each well, ensuring the cells are completely covered.

-

Incubate the plates at 37°C in a dry incubator (no CO2) for 12-24 hours. Protect from light.

-

Observe the cells under a bright-field microscope for the development of a blue color, indicative of SA-β-gal activity.

-

Quantify the percentage of blue-stained cells from at least three independent fields of view.

Immunofluorescence for Senescence Markers (p16INK4a and p21CIP1)

Objective: To detect the expression of the cyclin-dependent kinase inhibitors p16INK4a and p21CIP1, key regulators of the senescent cell cycle arrest.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (1% BSA, 22.52 mg/mL glycine in PBST)

-

Primary antibodies: anti-p16INK4a (e.g., Abcam, ab108349), anti-p21CIP1 (e.g., Cell Signaling Technology, #2947)

-

Alexa Fluor-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Grow and treat cells on glass coverslips in 24-well plates.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize with permeabilization buffer for 10 minutes.

-

Block with blocking buffer for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with corresponding secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain with DAPI for 5 minutes.

-

Mount coverslips on microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the percentage of p16INK4a and p21CIP1 positive cells.

Telomere Length Measurement by qPCR

Objective: To measure the relative telomere length in cells treated with this compound.

Materials:

-

Genomic DNA isolation kit

-

qPCR instrument

-

SYBR Green qPCR Master Mix

-

Primers for telomere repeat amplification (TelG and TelC)

-

Primers for a single-copy reference gene (e.g., 36B4)

Procedure:

-

Isolate genomic DNA from control and this compound-treated cells.

-

Perform qPCR reactions for both the telomere repeat and the single-copy gene in separate wells.

-

The relative telomere length is calculated using the delta-delta Ct (ΔΔCt) method, comparing the ratio of telomere repeat copy number to the single-copy gene copy number in treated versus control samples.

Signaling Pathways and Visualizations

The inhibition of SIRT6 by this compound perturbs several critical signaling pathways that converge to promote cellular senescence.

DNA Damage Response Pathway

Inhibition of SIRT6 by this compound leads to the accumulation of DNA damage, which activates the DNA Damage Response (DDR) pathway. This pathway is central to the initiation of cellular senescence.

NF-κB and SASP Regulation Pathway

SIRT6 normally represses the NF-κB signaling pathway. Inhibition by this compound lifts this repression, leading to the production of SASP factors.

References

- 1. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]

- 2. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | SIRT6 in Senescence and Aging-Related Cardiovascular Diseases [frontiersin.org]

- 4. SIRT6 in Senescence and Aging-Related Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reviewing the Role of SIRT6 in Aging – Fight Aging! [fightaging.org]

An In-depth Technical Guide to the Pro-inflammatory Effects of OSS_128167

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSS_128167 has been identified as a selective inhibitor of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase implicated in a variety of cellular processes, including inflammation, metabolism, and DNA repair.[1][2][3] Emerging evidence robustly indicates that inhibition of SIRT6 by this compound elicits significant pro-inflammatory effects. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols associated with the pro-inflammatory activity of this compound. The information presented herein is intended to support further research and drug development efforts targeting inflammatory pathways.

Introduction to this compound and SIRT6

This compound is a small molecule that demonstrates selectivity for SIRT6 over other sirtuin isoforms, notably SIRT1 and SIRT2.[1][4][5] SIRT6 is a nuclear protein that deacetylates histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56), playing a crucial role in gene expression and genome stability.[6] By inhibiting the deacetylase activity of SIRT6, this compound leads to hyperacetylation of its targets, consequently modulating various signaling pathways. A significant body of research now points towards an anti-inflammatory role for SIRT6, and conversely, a pro-inflammatory role for its inhibitor, this compound.[6]

Quantitative Data on Pro-inflammatory Effects

The pro-inflammatory effects of this compound have been quantified in several in vitro and in vivo models. The data consistently demonstrates an upregulation of key inflammatory markers upon treatment with this SIRT6 inhibitor.

Table 1: In Vitro Pro-inflammatory Effects of this compound

| Cell Line | Treatment Conditions | Inflammatory Marker | Method of Analysis | Quantitative Result | Reference |

| H9c2 Cardiomyocytes | High Glucose (HG) + this compound | TNF-α (protein) | Western Blot | Significant increase compared to HG alone | [3][6] |

| H9c2 Cardiomyocytes | High Glucose (HG) + this compound | TNF-α (mRNA) | qRT-PCR | Significant increase compared to HG alone | [3][6] |

| BxPC3 Pancreatic Cancer Cells | PMA-induced | TNF-α secretion | Not specified | Effectively blunted | [4] |

Note: While one study indicates this compound blunts PMA-induced TNF-α secretion in BxPC-3 cells[4], the preponderance of evidence in other models points towards a pro-inflammatory effect, particularly in the context of underlying cellular stress like high glucose.

Table 2: In Vivo Pro-inflammatory Effects of this compound

| Animal Model | Treatment Conditions | Tissue/Organ | Inflammatory Marker | Method of Analysis | Quantitative Result | Reference |

| Streptozotocin (STZ)-induced diabetic mice | This compound (20 or 50 mg/kg, oral gavage) | Myocardium | TNF-α | Immunohistochemistry | Further increase in expression compared to diabetic mice | [3] |

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound exerts its pro-inflammatory effects is through the inhibition of SIRT6, which leads to the subsequent activation of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).

The SIRT6/NF-κB Signaling Axis

SIRT6 is a negative regulator of NF-κB signaling. It deacetylates the p65/RelA subunit of NF-κB, thereby inhibiting its transcriptional activity. By inhibiting SIRT6, this compound prevents this deacetylation, leading to sustained NF-κB activation and the subsequent transcription of a wide array of pro-inflammatory genes.

References

- 1. SIRT6 Widely Regulates Aging, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SIRT6-specific inhibitor OSS-128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sirtuin 6 inhibits group 3 innate lymphoid cell function and gut immunity by suppressing IL-22 production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT6 inhibition delays peripheral nerve recovery by suppressing migration, phagocytosis and M2-polarization of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Properties of Sirtuin 6 in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

OSS_128167: A Deep Dive into its Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor OSS_128167 and its intricate role in the regulation of gene transcription. We will explore its mechanism of action, summarize key quantitative data, detail experimental methodologies, and visualize the underlying signaling pathways.

Core Mechanism: Selective Inhibition of SIRT6

This compound is a potent and selective inhibitor of Sirtuin 6 (SIRT6), a member of the NAD+-dependent histone deacetylase family.[1][2] SIRTs play a crucial role in various cellular processes, including chromatin remodeling, DNA repair, metabolism, and inflammation, primarily by removing acetyl groups from histone and non-histone proteins.[2][3]

The primary mechanism by which this compound impacts gene transcription is through the inhibition of SIRT6's deacetylase activity. This leads to an increase in the acetylation of histone H3 at lysine 9 (H3K9ac), a key epigenetic mark associated with transcriptionally active chromatin.[1][4] By altering the chromatin landscape, this compound can modulate the expression of a variety of genes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Reference |

| SIRT6 | 89 µM | [1][4][5] |

| SIRT1 | 1578 µM | [1][4][5] |

| SIRT2 | 751 µM | [1][4][5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Effects of this compound

| Cell Line | Concentration | Effect | Reference |

| BxPC3 | 100 µM | Increased H3K9 acetylation | [1][4] |

| BxPC3 | 100 µM | Increased GLUT-1 expression | [1] |

| BxPC3 | 100 µM | Blunted PMA-induced TNF-α secretion | [1] |

| HepG2.2.15 & HepG2-NTCP | 100 µM | Significantly decreased HBV core DNA and 3.5-Kb RNA levels | [1] |

| NCI-H929, LR-5, Dox40 (Multiple Myeloma) | 200 µM | Induced chemosensitization | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for studying its effects.

Caption: Signaling pathway of this compound in regulating gene transcription.

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

In Vitro SIRT6 Inhibition Assay

The inhibitory activity of this compound against SIRT6 and other sirtuins is typically determined using a cell-free enzymatic assay. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by the recombinant sirtuin enzyme. The reaction is initiated by the addition of NAD+ and the inhibitor at various concentrations. The fluorescence generated upon deacetylation is measured over time, and the IC50 value is calculated from the dose-response curve.

Cell Culture and Treatment

-

Cell Lines: BxPC3 (pancreatic cancer), HepG2.2.15 (HBV-producing hepatoma), and HepG2-NTCP (HBV-infectable hepatoma) are commonly used cell lines.[1][4]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experiments, cells are plated and allowed to adhere for 24 hours.[4] Subsequently, they are treated with this compound (typically at 100 µM) or a vehicle control (DMSO) for the desired duration (e.g., 18-96 hours).[1][4]

Immunoblotting for Histone Acetylation

-

Protein Extraction: After treatment, cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for total histone H3 and acetylated histone H3 at lysine 9 (Ac-H3K9).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate.[4]

Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from treated cells using a suitable kit.

-

Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is then used as a template for quantitative PCR (qPCR) with gene-specific primers for the target genes (e.g., HBV 3.5-Kb RNA) and a housekeeping gene for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.[1][6]

Impact on Gene Transcription: Key Findings

-

Epigenetic Modulation: The primary impact of this compound on gene transcription is through the inhibition of SIRT6, leading to increased H3K9 acetylation.[1][4] This epigenetic modification is generally associated with a more open chromatin structure, facilitating the access of transcription factors to DNA and thereby promoting gene expression.

-

Metabolic Gene Regulation: this compound has been shown to increase the expression of the glucose transporter 1 (GLUT-1), suggesting a role in regulating cellular metabolism.[1]

-

Anti-HBV Activity: A significant finding is the ability of this compound to inhibit Hepatitis B Virus (HBV) transcription and replication.[1][6][7] This effect is mediated through the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα), which subsequently activates the HBV core promoter.[6][7] Studies in HBV transgenic mice have confirmed the in vivo efficacy of this compound in reducing HBV DNA and RNA levels.[6]

-

Inflammation and Cancer: By modulating gene expression, this compound also exhibits anti-inflammatory and anti-cancer properties.[1][3] It can blunt the secretion of the pro-inflammatory cytokine TNF-α and induce chemosensitization in multiple myeloma cells.[1] In diffuse large B-cell lymphoma (DLBCL), inhibition of SIRT6 by this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway and inhibit tumor growth in xenograft models.[2]

Conclusion

This compound is a valuable research tool for dissecting the role of SIRT6 in gene regulation and various disease processes. Its ability to selectively inhibit SIRT6 and consequently modulate histone acetylation provides a powerful approach to influence the expression of a wide array of genes. The demonstrated efficacy in preclinical models of cancer and HBV infection highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its complex downstream effects and to explore its clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]

- 3. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Sirtuin | HBV | TargetMol [targetmol.com]

- 6. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on OSS_128167 in Cancer Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on OSS_128167, a selective inhibitor of Sirtuin 6 (SIRT6), and its emerging role in oncology. The document synthesizes key findings on its mechanism of action, preclinical efficacy in various cancer models, and the signaling pathways it modulates.

Core Concepts and Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the NAD+-dependent deacylase and ADP-ribosylase SIRT6.[1][2] The function of SIRT6 in cancer is complex and appears to be context-dependent, exhibiting both tumor-suppressive and oncogenic roles.[3] this compound exerts its anti-cancer effects primarily through the inhibition of SIRT6's deacetylase activity. This leads to an increase in the acetylation of histone H3 at lysine 9 (H3K9ac), a mark associated with transcriptional activation.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in cancer research.

| Parameter | Value | Enzyme/Protein | Reference |

| IC50 | 89 µM | SIRT6 | [1][4] |

| 1578 µM | SIRT1 | [1][4] | |

| 751 µM | SIRT2 | [1][4] | |

| Table 1: In vitro enzyme inhibitory activity of this compound. |

| Cancer Type | Cell Line | Concentration | Effect | Reference |

| Pancreatic Cancer | BxPC-3 | 100 µM | Increased H3K9 acetylation | [1] |

| Increased GLUT-1 expression | [1] | |||

| Blunted PMA-induced TNF-α secretion | [1] | |||

| Multiple Myeloma | NCI-H929 | 200 µM | Chemosensitization | [1] |

| LR-5 (melphalan-resistant) | 200 µM | Chemosensitization | [1] | |

| Dox40 (doxorubicin-resistant) | 200 µM | Chemosensitization | [1] | |

| Diffuse Large B-Cell Lymphoma | Various | 100 µM | Decreased cell proliferation | [2] |

| Induced cell apoptosis | [2] | |||

| Blocked cell cycle | [2] | |||

| Enhanced cytotoxicity of Adriamycin and Bendamustine | [2] | |||

| Table 2: In vitro effects of this compound on various cancer cell lines. |

| Cancer Model | Dosing Regimen | Effect | Reference |

| Diffuse Large B-Cell Lymphoma Xenograft | 50 mg/kg, intraperitoneal injection, every two days for 2 weeks | Decreased tumor growth | [2] |

| Table 3: In vivo efficacy of this compound. |

Key Experimental Protocols

In Vitro Cell-Based Assays

1. Cell Proliferation Assay (DLBCL Cell Lines)

-

Cell Seeding: Plate DLBCL cells in 96-well plates.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 100 µM) or vehicle control.

-

Incubation: Incubate for a specified period (e.g., 24, 48, 72 hours).

-

Analysis: Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.

2. Apoptosis Assay (DLBCL Cell Lines)

-

Cell Treatment: Treat DLBCL cells with this compound (e.g., 100 µM) for a defined time.

-

Staining: Stain cells with Annexin V and Propidium Iodide (PI).

-

Analysis: Analyze the stained cells using flow cytometry to quantify early and late apoptotic populations.

3. Western Blot for H3K9 Acetylation (BxPC-3 Cells)

-

Cell Lysis: Lyse BxPC-3 cells treated with this compound (e.g., 100 µM) or vehicle.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against acetyl-H3K9 and total H3, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study (DLBCL)

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID).

-

Tumor Implantation: Subcutaneously inject DLBCL cells to establish tumors.

-

Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal injection every two days for a specified duration (e.g., 2 weeks).

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry, western blot).

Visualizing Molecular Pathways and Workflows

Signaling Pathway of this compound in DLBCL

Caption: this compound inhibits SIRT6, leading to the downregulation of the PI3K/Akt/mTOR signaling pathway in DLBCL.

General Experimental Workflow for Preclinical Evaluation

Caption: A general workflow for the preclinical evaluation of this compound in cancer research.

Logical Relationship of SIRT6 Inhibition and Cellular Effects

Caption: The logical flow from SIRT6 inhibition by this compound to downstream cellular anti-cancer effects.

References

Foundational Research on OSS_128167 and its Impact on Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSS_128167 has emerged as a molecule of significant interest in the field of antiviral research, particularly for its targeted activity against Hepatitis B Virus (HBV). This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, its effects on viral replication, and the experimental protocols utilized to elucidate these properties. The information is intended to serve as a valuable resource for researchers and professionals involved in virology and drug development.

This compound is a specific inhibitor of Sirtuin 6 (SIRT6), a member of the sirtuin family of NAD+-dependent deacetylases.[1][2] Research has demonstrated that this compound exerts its antiviral effects by restricting HBV transcription and replication.[3][4] This is achieved through the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα) expression, a key transcription factor involved in lipid metabolism and inflammation.[3][4][5]

Core Data on this compound

This section summarizes the key quantitative data related to the biochemical and antiviral properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₄N₂O₆ | [6] |

| Molar Mass | 366.329 g/mol | [6] |

| Target | Sirtuin 6 (SIRT6) | [1][2] |

| IC₅₀ for SIRT6 | 89 µM | [2][6] |

| IC₅₀ for SIRT1 | 1578 µM | [2][6] |

| IC₅₀ for SIRT2 | 751 µM | [2][6] |

| In Vitro Efficacy Against HBV (HepG2.2.15 cells) | Effect | Concentration | Source |

| HBV core DNA levels | Significant decrease | 100 µM | [6] |

| 3.5-Kb HBV RNA levels | Significant decrease | 100 µM | [6] |

| HBsAg secretion | Inhibition | 100 µM | [6] |

| HBeAg secretion | Inhibition | 100 µM | [6] |

| In Vivo Efficacy Against HBV (HBV transgenic mice) | Effect | Dosage | Source |

| Serum HBV DNA | Significant reduction | 50 mg/kg | [4] |

| Serum HBsAg | Significant reduction | 50 mg/kg | [4] |

| Serum HBeAg | Significant reduction | 50 mg/kg | [4] |

| Intrahepatic HBV DNA | Marked reduction | 50 mg/kg | [4] |

| Intrahepatic 3.5-Kb HBV RNA | Marked reduction | 50 mg/kg | [4] |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of antiviral activity against HBV involves the inhibition of SIRT6, which in turn modulates the expression of PPARα. SIRT6 has been shown to suppress the activity of the HBV core promoter. By inhibiting SIRT6, this compound relieves this suppression, leading to an upregulation of PPARα expression.[3][4] PPARα is a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid metabolism and has been shown to restrict HBV transcription.[3][4] The ectopic expression of either SIRT6 or PPARα can relieve the restriction of HBV transcription mediated by this compound, confirming this signaling pathway.[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of this compound.

Cell Culture and Maintenance of HepG2.2.15 Cells

The HepG2.2.15 cell line, which stably expresses the HBV genome, is a crucial in vitro model for studying HBV replication.[7]

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]

-

To maintain the stable expression of the HBV genome, add G418 to the culture medium at a final concentration of 380 µg/mL.[7]

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage the cells when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the cell pellet in fresh medium for plating.

Quantification of HBV DNA and RNA by qPCR

Materials:

-

Treated and untreated HepG2.2.15 cells

-

DNA/RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR master mix

-

Primers and probes specific for HBV DNA and RNA

Protocol for HBV DNA Extraction and qPCR:

-

Harvest HepG2.2.15 cells and extract total DNA using a commercial kit according to the manufacturer's instructions.

-

Perform qPCR to quantify HBV core DNA. A representative primer set is:

-

Use a standard curve generated from a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA.

Protocol for HBV RNA Extraction and RT-qPCR:

-

Extract total RNA from HepG2.2.15 cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

Perform qPCR to quantify the levels of 3.5-Kb HBV RNA.

-

Normalize the HBV RNA levels to an appropriate housekeeping gene (e.g., GAPDH or β-actin).

Western Blot Analysis of SIRT6 and PPARα

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-SIRT6, anti-PPARα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse cells in protein lysis buffer and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SIRT6 and PPARα overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound represents a promising lead compound for the development of novel anti-HBV therapeutics. Its specific inhibition of SIRT6 and subsequent modulation of the PPARα signaling pathway provide a clear mechanism for its antiviral activity. The experimental protocols detailed in this guide offer a solid foundation for researchers seeking to further investigate the properties of this compound and other sirtuin inhibitors in the context of viral replication. Further research into the broader antiviral spectrum of this compound and its potential application against other viral pathogens is warranted.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Intricate Roles of Mammalian Sirtuins in Defense against Viral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for OSS_128167, a Selective SIRT6 Inhibitor

Introduction

OSS_128167 is a potent and selective, cell-permeable inhibitor of Sirtuin 6 (SIRT6), a member of the NAD+-dependent class III histone deacetylase family.[1][2][3] SIRT6 plays a crucial role in various cellular processes, including DNA repair, genome stability, glucose and lipid metabolism, inflammation, and cancer.[2][4] It primarily functions by deacetylating histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56).[4] By inhibiting SIRT6, this compound leads to an increase in H3K9 acetylation, which in turn modulates the expression of various downstream targets like GLUT-1 and TNF-α.[1][5][6][7] These application notes provide a summary of recommended concentrations, experimental protocols, and the signaling pathway associated with this compound for in vitro cell treatment.

Mechanism of Action

This compound exhibits selectivity for SIRT6 with reported IC50 values of 89 µM for SIRT6, 1578 µM for SIRT1, and 751 µM for SIRT2.[1][5][6][7][8] Its inhibitory action increases histone H3K9 acetylation, thereby influencing gene expression and cellular functions.[1][3][5] This mechanism underlies its observed anti-cancer, anti-inflammatory, and anti-viral effects.[1] For instance, in the context of Hepatitis B Virus (HBV), this compound has been shown to suppress HBV transcription and replication.[1][2] In Diffuse Large B-cell Lymphoma (DLBCL), it inhibits the PI3K/Akt/mTOR signaling pathway.[9]

Quantitative Data Summary: Recommended Concentrations

The effective concentration of this compound varies depending on the cell line and the biological endpoint being measured. The following table summarizes concentrations used in various published studies.

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| BxPC3 (Pancreatic Cancer) | 100 µM | 0-24 hours | Increased H3K9 acetylation and GLUT-1 expression.[1][5][10] | [1][5][10] |

| BxPC3 (Pancreatic Cancer) | 12.5 - 200 µM | 24 hours | Functional assays. | [5] |

| HepG2.2.15 & HepG2-NTCP (Hepatitis B) | 100 µM | 96 hours | Significant decrease in HBV core DNA and 3.5-Kb RNA levels; inhibition of HBsAg and HBeAg secretion.[1] | [1] |

| Multiple Myeloma (MM) (NCI-H929, LR-5, Dox40) | 200 µM | Not Specified | Induces chemosensitization.[1][7] | [1][7] |

| H9c2 (Cardiomyocytes) | "Recommended dose" | 1-36 hours | Aggravated high glucose-induced inflammation, oxidative stress, fibrosis, and apoptosis.[4] | [4] |

Experimental Protocols

1. Preparation of this compound Stock Solution

A concentrated stock solution is typically prepared in Dimethyl Sulfoxide (DMSO) and then diluted to the final working concentration in cell culture medium.

-

Reagents and Materials :

-

This compound powder

-

Anhydrous/Sterile DMSO

-

-

Protocol :

-

Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

-

Based on vendor information, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50 mM or as specified).[4][6] Sonication may be recommended to aid dissolution.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months or -80°C for up to one year.[1]

-

2. General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cells with this compound. This should be optimized for specific cell lines and experimental designs.

-

Reagents and Materials :

-

Cultured cells (e.g., BxPC3)

-

Complete cell culture medium

-

This compound stock solution

-

Vehicle control (DMSO)

-

6-well plates or other appropriate culture vessels

-

-

Protocol :

-

Cell Seeding : Plate cells at a desired density (e.g., 4 x 10^5 BxPC3 cells per well in a 6-well plate) and allow them to adhere for 24 hours in a CO2 incubator at 37°C.[5][7][10]

-

Preparation of Working Solution : On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration (e.g., 100 µM) using pre-warmed complete cell culture medium.

-

Prepare a vehicle control by adding the same volume of DMSO to complete medium as used for the highest concentration of this compound. The final concentration of DMSO should typically be kept below 0.1% (v/v).[4]

-

Cell Treatment : Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubation : Return the cells to the incubator and incubate for the desired period (e.g., 18-24 hours).[5][7][10]

-

Downstream Analysis : Following incubation, harvest the cells for subsequent analysis. This may include generating protein lysates for Western blotting to detect levels of acetylated H3K9, or performing RT-PCR for gene expression analysis.[5][7][10]

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of this compound action.

Experimental Workflow for Cell Treatment

Caption: General workflow for in vitro cell treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OSS-128167 (this compound) | SIRT6 inhibitor | Probechem Biochemicals [probechem.com]

- 4. SIRT6-specific inhibitor OSS-128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Sirtuin | HBV | TargetMol [targetmol.com]

- 7. abmole.com [abmole.com]

- 8. plus.labcloudinc.com [plus.labcloudinc.com]

- 9. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]

- 10. selleckchem.com [selleckchem.com]

Application Notes and Protocols for the Use of OSS_128167 in a Hepatitis B Virus (HBV) Replication Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a major obstacle to a cure. This document provides detailed application notes and protocols for utilizing OSS_128167, a selective inhibitor of Sirtuin 6 (SIRT6), in HBV replication assays. This compound has been shown to restrict HBV transcription and replication, offering a promising avenue for novel anti-HBV therapeutic strategies.[1][2][3]

This compound exerts its antiviral effects by inhibiting the deacetylase activity of SIRT6.[1][4][5] Mechanistic studies have revealed that SIRT6 enhances HBV core promoter activity by upregulating the transcription factor Peroxisome Proliferator-Activated Receptor α (PPARα).[1][2][3] By inhibiting SIRT6, this compound disrupts this pathway, leading to a reduction in HBV transcription and subsequent replication.[1][2][3] These application notes provide a framework for researchers to investigate the anti-HBV properties of this compound in established in vitro models.

Data Presentation

The following tables summarize the key characteristics of this compound and its effects on HBV replication based on published data.

Table 1: this compound Inhibitor Profile

| Feature | Description | Reference |

| Target | Sirtuin 6 (SIRT6) | [1][4][5] |

| IC₅₀ Values | SIRT6: 89 µM | [4][5] |

| SIRT1: 1578 µM | [4][5] | |

| SIRT2: 751 µM | [4][5] | |

| Mechanism of Action | Inhibition of SIRT6 deacetylase activity, leading to downregulation of PPARα and subsequent suppression of HBV core promoter activity. | [1][2][3] |

| In Vitro Models | HepG2.2.15 cells (stable HBV-expressing) HepG2-NTCP cells (HBV-infectible) | [1] |

Table 2: Summary of In Vitro Anti-HBV Activity of this compound

| Assay | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Cytotoxicity (MTS Assay) | HepG2.2.15, HepG2-NTCP | Up to 400 µM | 3 days | No significant cytotoxicity observed. | [1] |

| HBV Core DNA (qPCR) | HepG2.2.15, HepG2-NTCP | 100 µM | 4 days | Significant decrease in HBV core DNA levels. | [1][4] |

| HBV 3.5-kb RNA | HepG2.2.15, HepG2-NTCP | 100 µM | 4 days | Modest decrease in 3.5-kb RNA levels. | [1][4] |

| HBsAg Secretion (ELISA) | HepG2.2.15, HepG2-NTCP | 100 µM | 4 days | Inhibition of HBsAg secretion. | [1][4] |

| HBeAg Secretion (ELISA) | HepG2.2.15, HepG2-NTCP | 100 µM | 4 days | Inhibition of HBeAg secretion. | [1][4] |

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound's effect on HBV.

Caption: this compound inhibits SIRT6, disrupting PPARα-mediated HBV transcription.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the maintenance of HepG2.2.15 and HepG2-NTCP cells, which are standard models for studying HBV replication.

Materials:

-

HepG2.2.15 cells or HepG2-NTCP cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

G418 (Geneticin) for HepG2.2.15 cell maintenance

-

Puromycin for HepG2-NTCP cell maintenance

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

For HepG2.2.15 cells, add G418 to the complete growth medium at a final concentration of 200 µg/mL.

-

For HepG2-NTCP cells, add puromycin to the complete growth medium at a final concentration of 1 µg/mL.

-

Culture cells in appropriate flasks at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage cells when they reach 80-90% confluency. a. Aspirate the medium and wash the cell monolayer with sterile PBS. b. Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. d. Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Preparation and Application of this compound

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-